molecular formula C11H14N2O4 B1445308 Methyl 3-carbamimidoylbenzoate acetate CAS No. 1092568-84-7

Methyl 3-carbamimidoylbenzoate acetate

Cat. No. B1445308
CAS RN: 1092568-84-7
M. Wt: 238.24 g/mol
InChI Key: WKEPYWCMRLLPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-carbamimidoylbenzoate acetate is a synthetic organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It is used in scientific experiments to synthesize new compounds with potential medicinal properties.


Molecular Structure Analysis

The InChI code for Methyl 3-carbamimidoylbenzoate acetate is 1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 3-carbamimidoylbenzoate acetate is a solid at room temperature . It has a molecular weight of 238.24 . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Antimicrobial Preservatives

Compounds like methyl paraben, closely related chemically to Methyl 3-carbamimidoylbenzoate acetate, are used as antimicrobial preservatives in foods, drugs, and cosmetics. Their utility stems from their stability, non-volatility, and effectiveness over extended periods, highlighting a potential application area for similar compounds in preserving products against microbial degradation (Soni, Taylor, Greenberg, & Burdock, 2002).

Environmental Persistence and Toxicity

The environmental fate, behavior, and potential toxicity of parabens, which share functional groups with Methyl 3-carbamimidoylbenzoate acetate, have been extensively reviewed. Despite treatments that relatively well eliminate them from wastewater, their ubiquitous presence in surface water and sediments due to continuous introduction highlights the need for understanding the environmental impact of chemically similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Industrial Applications and Toxicology

Research into ionic liquids, which, like Methyl 3-carbamimidoylbenzoate acetate, contain complex organic ions, discusses the importance of understanding the toxicity and environmental impact of these compounds before large-scale industrial application. The review emphasizes the need for comprehensive toxicity information to predict and control the environmental fate of such compounds, suggesting a similar need for detailed toxicological assessment of Methyl 3-carbamimidoylbenzoate acetate (Ostadjoo, Berton, Shamshina, & Rogers, 2018).

Chemotherapeutic Effects

A study on the chemotherapeutic effects of albendazole and mebendazole against certain parasites showcases the potential application of related compounds in medical treatments. While not directly related to Methyl 3-carbamimidoylbenzoate acetate, the research into these compounds’ effects on parasites could inform the therapeutic potential of structurally or functionally similar molecules (McCracken, Lipkowitz, & Dronen, 2004).

Safety and Hazards

Methyl 3-carbamimidoylbenzoate acetate is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

acetic acid;methyl 3-carbamimidoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEPYWCMRLLPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC(=O)C1=CC=CC(=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-carbamimidoylbenzoate acetate

Synthesis routes and methods

Procedure details

150 ml of acetic acid, 150 ml of water and 50 g of water-moist Raney nickel are added to a solution of 327 g (1.47 mol) of methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate in 3 l of methanol, and the mixture is hydrogenated at room temperature and atmospheric pressure for 18 hours. The catalyst is filtered off, and the filtrate is evaporated. The residue is taken up in tert-butyl methyl ether, heated to the boil and filtered off with suction. The residue is dried in vacuo: 3-methoxycarbonylbenzamidinium acetate as colourless crystals; m.p. 222°; ESI 179 (M+H); HPLC: Rt.=1.40 min (method A).
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
327 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-carbamimidoylbenzoate acetate
Reactant of Route 2
Reactant of Route 2
Methyl 3-carbamimidoylbenzoate acetate
Reactant of Route 3
Reactant of Route 3
Methyl 3-carbamimidoylbenzoate acetate
Reactant of Route 4
Methyl 3-carbamimidoylbenzoate acetate
Reactant of Route 5
Methyl 3-carbamimidoylbenzoate acetate
Reactant of Route 6
Methyl 3-carbamimidoylbenzoate acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.